molecular formula C11H16ClN5O4 B13778005 Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester CAS No. 6685-99-0

Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester

Cat. No.: B13778005
CAS No.: 6685-99-0
M. Wt: 317.73 g/mol
InChI Key: JEBJGGRMTBYBRG-UHFFFAOYSA-N
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Description

Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is a synthetic compound belonging to the triazine family This compound is characterized by the presence of a 6-chloro-s-triazine ring, which is a common structural motif in various herbicides and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester typically involves the reaction of cyanuric chloride with glycine derivatives. The process begins with the substitution of chloride ions in cyanuric chloride with glycine esters under controlled conditions. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the product. Additionally, purification steps, such as crystallization and filtration, are employed to obtain the desired compound in its pure form .

Mechanism of Action

The mechanism of action of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, in herbicides, it targets photosynthetic pathways in plants, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is unique due to its specific substitution pattern and ester groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6685-99-0

Molecular Formula

C11H16ClN5O4

Molecular Weight

317.73 g/mol

IUPAC Name

ethyl 2-[[4-chloro-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate

InChI

InChI=1S/C11H16ClN5O4/c1-3-20-7(18)5-13-10-15-9(12)16-11(17-10)14-6-8(19)21-4-2/h3-6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

JEBJGGRMTBYBRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)Cl)NCC(=O)OCC

Origin of Product

United States

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